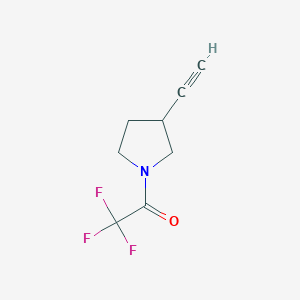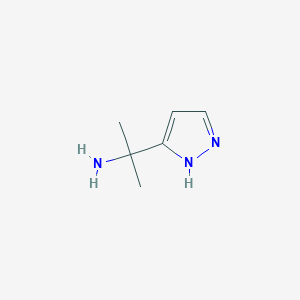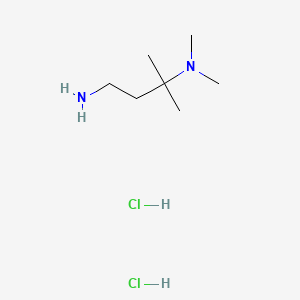
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride typically involves the reaction of 4-amino-2-methylbutan-2-ol with dimethylamine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Biology
In biological research, this compound is used to study the effects of amine derivatives on various biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders .
Industry
In the industrial sector, this compound is used in the production of various chemical products. It serves as an intermediate in the synthesis of other compounds and is used in the formulation of certain industrial chemicals .
Mécanisme D'action
The mechanism of action of (4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2,3-dimethylbutan-2-yl)amino)benzamide: This compound is structurally similar and is used in similar applications.
4-Amino-2-methylbutan-2-ol: Another related compound with similar chemical properties.
Uniqueness
(4-Amino-2-methylbutan-2-yl)dimethylaminedihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H20Cl2N2 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
3-N,3-N,3-trimethylbutane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,5-6-8)9(3)4;;/h5-6,8H2,1-4H3;2*1H |
Clé InChI |
URWBONQYGFHNAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCN)N(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


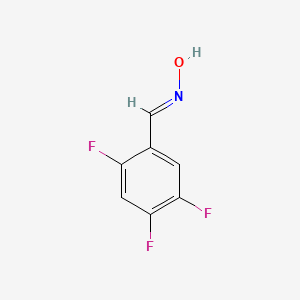
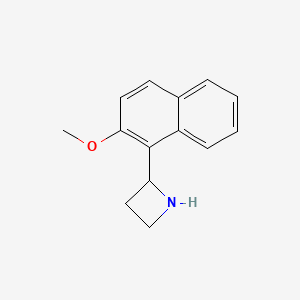
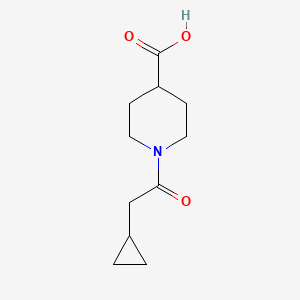
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)

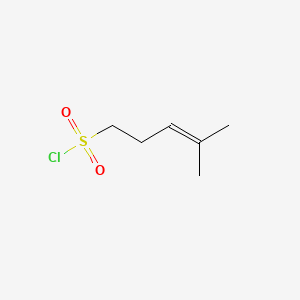
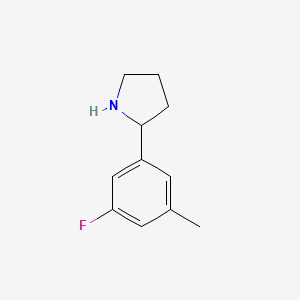

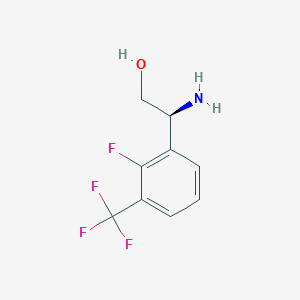
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
